(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol
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Overview
Description
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol is a fluorinated organic compound with the molecular formula C8H13F2NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol typically involves the fluorination of a suitable precursor followed by cyclization and reduction steps. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms into the molecule. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- (6,6-Difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol
Uniqueness
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanol is unique due to its specific fluorination pattern and structural features, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
(6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFJGMRTAPNJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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